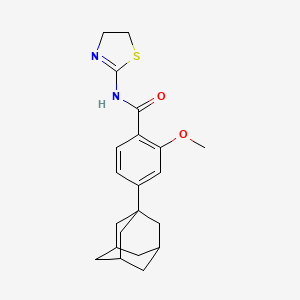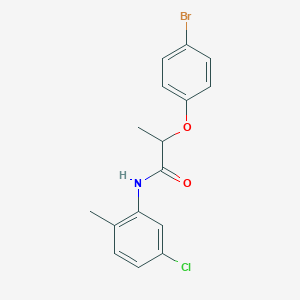![molecular formula C19H20Cl2N2O2 B4111411 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide
説明
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of molecules known as cell-penetrating peptides, which have the ability to cross cellular membranes and deliver cargo molecules into cells.
科学的研究の応用
CPP has been used in a wide range of scientific research applications, including drug delivery, gene therapy, and imaging. CPP can be conjugated with various cargo molecules, such as drugs, nucleic acids, and imaging agents, and delivered into cells. CPP-mediated delivery has been shown to enhance the intracellular uptake and efficacy of cargo molecules, making it a promising tool for drug development and gene therapy.
作用機序
The mechanism of CPP-mediated cell penetration is not fully understood, but it is believed to involve a combination of endocytosis and direct membrane translocation. CPPs have been shown to interact with cell surface receptors and lipid membranes, leading to their internalization into cells. Once inside the cell, CPPs can escape from endosomes and enter the cytoplasm, where they can deliver their cargo molecules.
Biochemical and Physiological Effects:
CPP-mediated delivery has been shown to have a range of biochemical and physiological effects, depending on the cargo molecule being delivered. For example, CPP-mediated delivery of drugs has been shown to enhance their efficacy and reduce their toxicity. CPP-mediated delivery of nucleic acids has been shown to enhance gene expression and induce RNA interference. CPP-mediated delivery of imaging agents has been shown to increase the sensitivity and specificity of imaging techniques.
実験室実験の利点と制限
One of the main advantages of CPP-mediated delivery is its ability to enhance the intracellular uptake and efficacy of cargo molecules. This can be particularly useful for molecules that have poor cell permeability or low intracellular concentrations. However, CPP-mediated delivery can also have limitations, such as the potential for off-target effects and the need for optimization of the delivery conditions for different cell types and cargo molecules.
将来の方向性
There are numerous future directions for CPP research, including the development of novel CPPs with enhanced cell-penetrating properties, the optimization of CPP-mediated delivery conditions for different cell types and cargo molecules, and the exploration of new applications for CPP-mediated delivery in areas such as regenerative medicine and cancer therapy. Additionally, the development of new imaging techniques that can detect CPP-mediated delivery in vivo could provide valuable insights into the mechanism of action and potential applications of CPPs.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13(25-18-9-4-14(20)12-17(18)21)19(24)22-15-5-7-16(8-6-15)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHROOQDVLOIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCC2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)

![2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)

![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111391.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4111402.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]alaninate](/img/structure/B4111406.png)


